N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It is a member of the benzamide class of compounds and has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide involves the inhibition of several enzymes that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the protein kinases PIM1 and PIM3, which are involved in the regulation of cell cycle progression and apoptosis. Inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory effects, as it inhibits the activity of the histone deacetylase HDAC6, which is involved in the regulation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide in lab experiments is that it has been extensively studied and characterized for its potential applications in cancer therapy. Additionally, it has been shown to have a high degree of selectivity for its target enzymes, which reduces the potential for off-target effects. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide in lab experiments is that it may not be suitable for all types of cancer, as the activity of the target enzymes may vary depending on the cancer type.
Zukünftige Richtungen
There are several potential future directions for the study of N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide. One potential direction is to investigate its potential applications in combination therapy with other cancer drugs. Additionally, further studies could be conducted to investigate its potential applications in other diseases, such as inflammatory disorders. Finally, further studies could be conducted to investigate the potential use of N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide as a diagnostic tool for cancer, as the activity of the target enzymes may vary depending on the cancer type.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-3,4-difluorobenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, including the protein kinases PIM1 and PIM3, and the histone deacetylase HDAC6. Inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-(4-sulfamoylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-11-6-1-8(7-12(11)15)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJHGCDXIFQKIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.